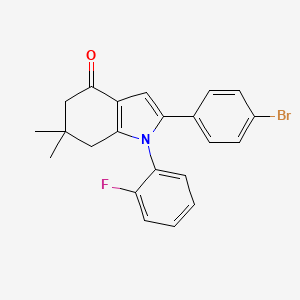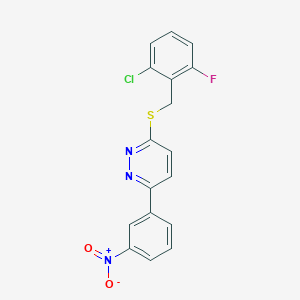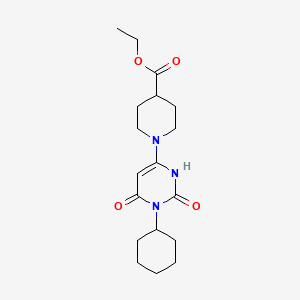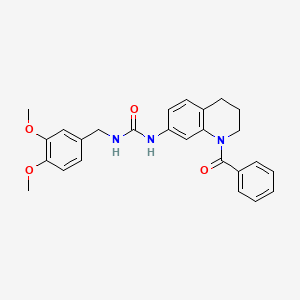![molecular formula C23H28N4O6S2 B2513442 Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398998-76-0](/img/structure/B2513442.png)
Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that is a derivative of tetrahydrobenzo[b]thiophene . It contains multiple functional groups, including carbamoyl, phenylsulfonyl, and piperazine-1-carboxylate moieties .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of amino carboxyalkyl derivatives of tetrahydrobenzo[b]thiophene with other reagents . For instance, one study described the synthesis of a series of novel triazole-pyrimidine-based compounds, which were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a large number of atoms. The molecular formula is C29H33N5O6S2, and the average mass is 611.732 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. One study mentioned the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile to give a hydrazone derivative .科学的研究の応用
Synthesis and Chemical Properties
Research has been conducted on the synthesis and characterization of compounds containing similar structural motifs to Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate. These studies often aim to develop new synthetic methodologies or explore the chemical properties of these compounds for potential applications in drug development and other areas of medicinal chemistry.
Microwave-assisted Synthesis : A study by Başoğlu et al. (2013) discussed the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their biological activities. This research highlights the potential of utilizing advanced synthetic techniques to create compounds with significant antimicrobial, antilipase, and antiurease activities, indicating the broad applicability of these chemical structures in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Crystal Structure Analysis : The crystal structure of a compound closely related to the requested molecule, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was determined by Faizi et al. (2016). This study provides insight into the conformational preferences and potential intermolecular interactions that could be exploited in the design of new drugs or materials (Faizi, Ahmad, & Golenya, 2016).
Biological Applications
Several studies have explored the biological activities of compounds structurally related to this compound, demonstrating their potential in therapeutic applications.
Anticancer Agents : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This study showcases the promise of structurally similar compounds in the development of new anticancer therapies, highlighting their potential efficacy against specific cancer cell lines (Rehman et al., 2018).
Mycobacterium tuberculosis GyrB Inhibitors : Jeankumar et al. (2013) reported on the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds demonstrated significant activity in vitro, suggesting their potential use in developing new treatments for tuberculosis (Jeankumar et al., 2013).
将来の方向性
作用機序
Target of Action
It is known that compounds with a thiophene nucleus, such as this one, have a wide range of therapeutic properties and can bind with high affinity to multiple receptors .
Mode of Action
It is known that the compound can interact with its targets, leading to changes in cellular functions .
Biochemical Pathways
Compounds with a thiophene nucleus have been reported to possess various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a thiophene nucleus have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
ethyl 4-[4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-2-33-23(30)26-11-13-27(14-12-26)35(31,32)16-9-7-15(8-10-16)21(29)25-22-19(20(24)28)17-5-3-4-6-18(17)34-22/h7-10H,2-6,11-14H2,1H3,(H2,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMNNYIMAKPZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B2513359.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide](/img/structure/B2513360.png)







![N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide](/img/structure/B2513375.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide](/img/structure/B2513377.png)


